REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].C[O:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]([O:18][CH3:19])=[O:17])=[C:12]([Cl:20])[N:11]=1)=O>C(O)C.C1COCC1>[CH3:19][O:18][C:16](=[O:17])[C:13]1[CH:14]=[CH:15][C:10]([CH2:8][OH:7])=[N:11][C:12]=1[Cl:20] |f:0.1.2,3.4|
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Name
|
|
Quantity
|
19.54 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
176 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
6-chloro-pyridine-2,5-dicarboxylic acid dimethyl ester
|
Quantity
|
9.97 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)C(=O)OC)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 0° C. for a further 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of H2SO4 (35 mL, 5M)
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Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
WASH
|
Details
|
The filtrate was washed with 1M NaOH, water and brine
|
Type
|
CUSTOM
|
Details
|
the organic phase was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(N=C(C=C1)CO)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.14 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |